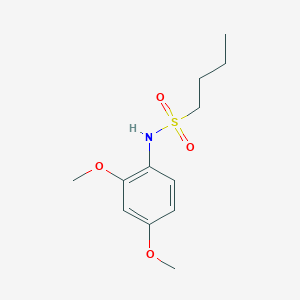![molecular formula C17H21N3O4S B5398358 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide](/img/structure/B5398358.png)
2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide, also known as MPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. MPP is a small molecule inhibitor that targets protein-protein interactions, making it a promising candidate for the development of new drugs.
Mécanisme D'action
2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide works by inhibiting protein-protein interactions between key signaling molecules involved in disease progression. Specifically, 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide targets the interaction between the protein HSP90 and its client proteins, which play a critical role in cancer and inflammatory diseases. By disrupting this interaction, 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide can inhibit the activity of key signaling pathways and prevent disease progression.
Biochemical and Physiological Effects
2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. In preclinical models, 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide has been shown to reduce tumor growth and improve survival rates in cancer models, as well as reduce inflammation and improve symptoms in models of inflammatory bowel disease and rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide has several advantages for use in laboratory experiments, including its small size, high potency, and specificity for key signaling pathways. However, 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide also has some limitations, including its potential toxicity and off-target effects. Careful dose optimization and toxicity studies are necessary to ensure the safety and efficacy of 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide in laboratory experiments.
Orientations Futures
There are several future directions for research on 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide, including further optimization of its synthesis and development of more potent and selective derivatives. 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide could also be studied in combination with other drugs to enhance its therapeutic effects and reduce potential toxicity. Additionally, further preclinical and clinical studies are necessary to evaluate the safety and efficacy of 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide in humans.
Méthodes De Synthèse
The synthesis of 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide involves several steps, including the reaction of 4-aminophenol with methylsulfonyl chloride to form 4-(methylsulfonyl)aniline. This intermediate is then reacted with 2-chloro-N-(4-pyridinylmethyl)propanamide to form 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide. The synthesis of 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide has been optimized to improve its yield and purity, making it a viable option for large-scale production.
Applications De Recherche Scientifique
2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide has been extensively studied for its potential applications in the treatment of various diseases, including cancer and inflammatory disorders. In cancer research, 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide has been shown to inhibit the growth of tumor cells by targeting key signaling pathways involved in cell proliferation and survival. 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide has also been studied for its anti-inflammatory properties, with promising results in preclinical models of inflammatory bowel disease and rheumatoid arthritis.
Propriétés
IUPAC Name |
2-[4-[methyl(methylsulfonyl)amino]phenoxy]-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-13(17(21)19-12-14-8-10-18-11-9-14)24-16-6-4-15(5-7-16)20(2)25(3,22)23/h4-11,13H,12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJQTONTTFMFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=NC=C1)OC2=CC=C(C=C2)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R*,2R*,6S*,7S*)-4-(4-phenylbutanoyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5398280.png)
![N-methyl-3-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5398286.png)
![4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5398289.png)
![methyl 2-chloro-5-{5-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]-2-furyl}benzoate](/img/structure/B5398291.png)

![1-(2-fluorobenzyl)-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5398308.png)
![6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4-pyrimidinecarboxylic acid](/img/structure/B5398311.png)
![1'-(4-aminopyrimidin-2-yl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5398329.png)
![6-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5398334.png)
![4-benzyl-3-ethyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5398338.png)

![N-(4-methoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B5398349.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5398353.png)
![rel-(4aS,8aR)-6-[(5-chloro-2-thienyl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5398360.png)